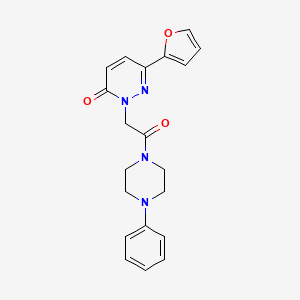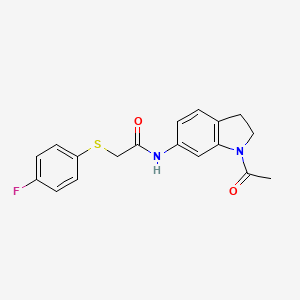
N-(1-acetylindolin-6-yl)-2-((4-fluorophenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various acetamide derivatives has been a subject of interest in recent research due to their potential biological activities. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involved a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid, which was then characterized using various spectroscopic methods and X-ray crystallography . Similarly, a series of N-[omega-N'-(adamant-1'-yl)aminoalkyl]-2-(4'-dimethylaminophenyl)acetamides were synthesized and tested for their acetylcholinesterase inhibitory activity, highlighting the importance of such compounds in therapeutic applications for Alzheimer's disease . Another study reported the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide from the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . These studies demonstrate the diverse synthetic routes and the importance of structural variations in acetamide derivatives.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their biological activity. The crystal packing of the synthesized N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was found to be stabilized by various hydrogen bonds, and its interactions with DNA bases were examined through computational methods . The structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was determined using NMR and X-ray diffraction analysis, providing insights into its molecular conformation . These structural investigations are essential for understanding the molecular basis of the biological activities of acetamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be explored through various analyses. For example, the study of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide included Fukui function analysis and electrophilicity-based charge transfer methods to examine its interactions with DNA bases . Such analyses provide a deeper understanding of the chemical behavior of these compounds and their potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The vibrational spectroscopy of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide was investigated using DFT calculations, which were in good agreement with experimental FT-IR and FT-Raman data . The molecular electrostatic potential and frontier molecular orbital analysis of this compound provided insights into its charge distribution and potential for intermolecular charge transfer . These properties are important for predicting the behavior of acetamide derivatives in various environments and their suitability for specific applications.
Scientific Research Applications
Antimicrobial Activity : A study by Gul et al. (2017) discusses the antimicrobial properties of related compounds. Their research indicated that some of these compounds showed significant activity against selected microbial species.
Anti-inflammatory Activity : Research by Sunder & Maleraju (2013) highlights the synthesis of similar compounds with significant anti-inflammatory properties.
Antifungal Agents : A study by Bardiot et al. (2015) found that certain derivatives have promising antifungal activity against various fungi species, including molds and dermatophytes.
Antiplasmodial Properties : Mphahlele et al. (2017) researched compounds with potential antiplasmodial properties, finding that some derivatives showed activity against the Plasmodium falciparum strain.
Anticancer Screening : A study by Abu-Melha (2021) focuses on N-aryl derivatives for anticancer screening, indicating the potential of such compounds in cancer therapy.
Src Kinase Inhibition and Anticancer Activity : Fallah-Tafti et al. (2011) explored derivatives for their Src kinase inhibitory and anticancer activities.
Inhibitors of PI3Kα and mTOR : Research by Stec et al. (2011) indicates the potential of certain compounds as inhibitors of PI3Kα and mTOR, key targets in cancer therapy.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEUXEHWYIHXJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-((4-fluorophenyl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)

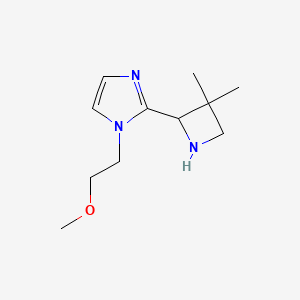
![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)
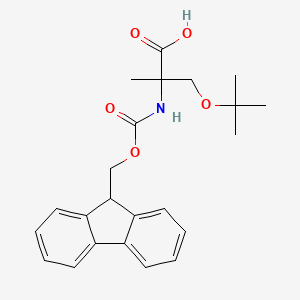
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)
![4-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2500747.png)
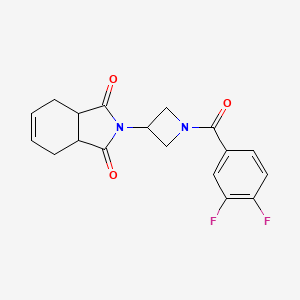
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)
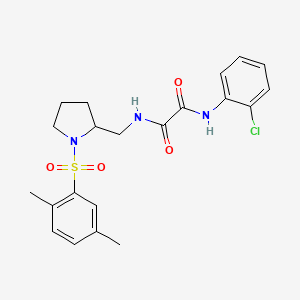
![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2500756.png)
![5-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2500757.png)
